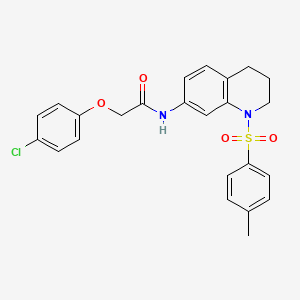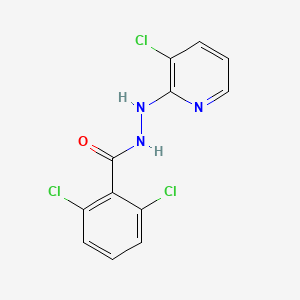![molecular formula C17H15N5O3S B2502270 N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide CAS No. 391886-55-8](/img/structure/B2502270.png)
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, as indicated by the presence of a triazole ring, a nitro group, and a sulfanyl group, which are often seen in biologically active molecules.
Synthesis Analysis
The synthesis of related N-acylamidines has been reported through a rhodium-catalyzed reaction involving N-sulfonyl-1,2,3-triazoles and nitrosobenzene derivatives . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with the triazole core and the presence of a benzamide moiety.
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been studied using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These studies provide insights into the conformational flexibility, vibrational wavenumbers, and geometrical parameters, which are crucial for understanding the behavior of such compounds. The presence of a nitro group and a sulfanyl group in the compound of interest would likely contribute to its unique electronic and steric properties.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cycloaddition, rearrangement, and Fries rearrangement . The compound may also participate in similar reactions due to its functional groups, which could be exploited in the synthesis of more complex molecules or in the modification of its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the presence of a nitro group can affect the electron-withdrawing capacity, while the sulfanyl group can contribute to nucleophilic characteristics . Theoretical studies, such as DFT calculations, can provide further insights into the prototropy processes and the stability of different molecular conformations . Additionally, the solubility, melting point, and reactivity of the compound can be predicted based on the properties of similar molecules.
Relevant Case Studies
Case studies involving triazole derivatives often focus on their biological activities, such as antiproliferative, antilipolytic, and antimicrobial effects . The compound "N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide" could potentially be explored in similar case studies to evaluate its pharmacological potential. Molecular docking studies could also be conducted to predict its interaction with biological targets, as has been done with related compounds .
科学的研究の応用
Materials Science Applications
High Refractive Index Polymers : Research involving thiophenyl-substituted benzidines, which share structural similarities with N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide, has led to the development of transparent aromatic polyimides. These materials exhibit high refractive indices, low birefringence, and excellent thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).
Thermally Stable Polyimides : Similar compounds have been used to synthesize novel polyimides with built-in sulfone, ether, and amide structures. These materials demonstrate enhanced thermal stability and are characterized by their unique physical properties, making them candidates for advanced engineering applications (Mehdipour-Ataei et al., 2004).
Organic Synthesis and Chemical Reactions
Nucleophilic Displacement Reactions : The compound's structural framework facilitates nucleophilic displacement reactions, which are pivotal in synthetic organic chemistry for creating complex molecules. This characteristic is essential in the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, highlighting the compound's utility in synthesizing pharmacologically relevant structures (Samet et al., 2005).
Catalyst- and Solvent-Free Synthesis : The structural components of this compound enable catalyst- and solvent-free synthesis under specific conditions, such as microwave-assisted Fries rearrangements. This approach contributes to greener chemistry by reducing the need for hazardous solvents and catalysts (Moreno-Fuquen et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11-3-2-4-14(9-11)21-15(19-20-17(21)26)10-18-16(23)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTGFFMVUJCTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)
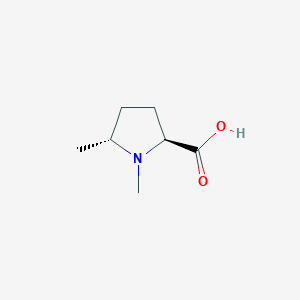

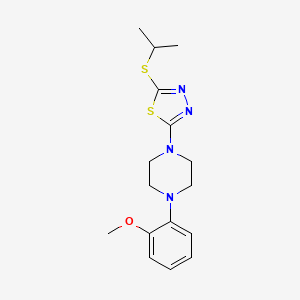
![4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2502196.png)
![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)
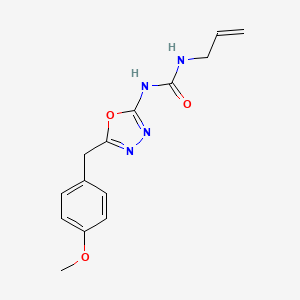
![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)
